Endothelial Tube Formation Disruption: C16Y Requires ≥5-Fold Lower Concentration Than C16S
In Matrigel-based endothelial tube formation assays using HUVECs, C16Y disrupted capillary-like tube formation at concentrations at least five times lower than C16S, the scrambled peptide that differs by only a single amino acid (T→Y at position 8) [1]. While C16 and C16S required doses greater than 50 μg/mL to produce observable disruption, C16Y demonstrated inhibitory activity at substantially lower concentrations across the tested range of 10–75 μg/mL [2]. Among five scrambled C16 variants tested (C16S, C16J, C16L, C16-3, C16Y), C16Y was identified as the best inhibitor by a substantial margin, with C16J, C16-3, and C16L displaying little to no ability to inhibit tube formation [2].
| Evidence Dimension | Minimum effective concentration for disruption of HUVEC tube formation on Matrigel |
|---|---|
| Target Compound Data | C16Y: inhibits tube formation at concentrations ≥5-fold lower than C16S (active across 10–75 μg/mL range tested) |
| Comparator Or Baseline | C16S: requires >50 μg/mL for observable tube formation disruption; C16: requires >50 μg/mL; C16J, C16L, C16-3: little to no inhibition |
| Quantified Difference | ≥5-fold lower effective concentration vs. C16S; substantially more potent than all five scrambled variants tested |
| Conditions | HUVECs (24,000 cells/well) on Matrigel-coated 48-well plates; RPMI 1640 with 10% bovine calf serum + endothelial cell growth factor; peptides at 10–75 μg/mL; 16 h incubation; scored by blinded observer; n ≥ 3 independent experiments in triplicate |
Why This Matters
This ≥5-fold potency advantage for in vitro angiogenesis disruption directly translates to reduced peptide consumption per assay, lower cost per experiment, and a wider dynamic range for dose-response studies compared to C16S.
- [1] Ponce ML, Hibino S, Lebioda AM, Mochizuki M, Nomizu M, Kleinman HK. Identification of a potent peptide antagonist to an active laminin-1 sequence that blocks angiogenesis and tumor growth. Cancer Res. 2003 Aug 15;63(16):5060-4. PMID: 12941835. View Source
- [2] Csaky KG, Kleinman HK, Ponce ML. Therapeutic administration of the scrambled anti-angiogenic peptide C16Y. US Patent 8,039,585 B2. Granted 2011-10-18. See Examples 1–3, paragraphs [0055]–[0060]. View Source
